molecular formula C13H19NO2 B14850909 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine

2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine

Katalognummer: B14850909
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: DAZHPFCFKLKSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a pyridine ring.

Vorbereitungsmethoden

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine typically involves several steps. One common method includes the reaction of 2-chloro-5-methylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets. The compound’s pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the tert-butoxy and cyclopropoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Tert-butoxy-4-cyclopropoxy-5-methylpyridine can be compared with other pyridine derivatives such as:

These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

4-cyclopropyloxy-5-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO2/c1-9-8-14-12(16-13(2,3)4)7-11(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3

InChI-Schlüssel

DAZHPFCFKLKSKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1OC2CC2)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.